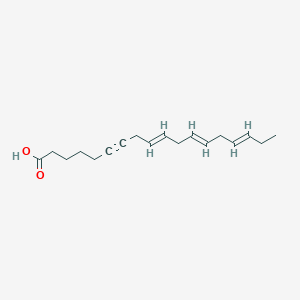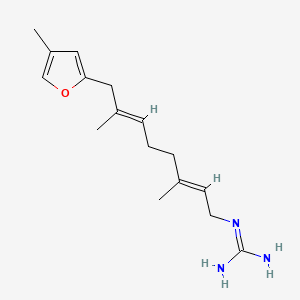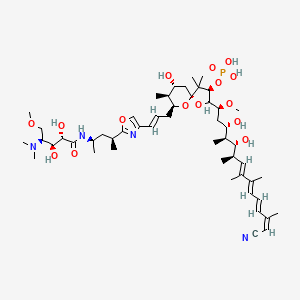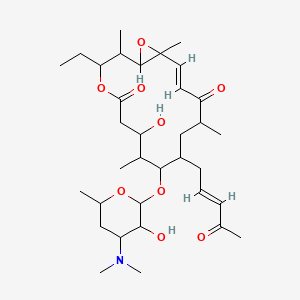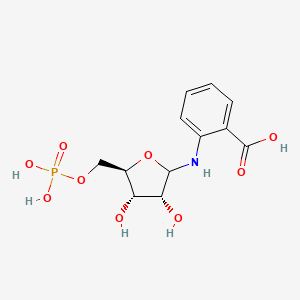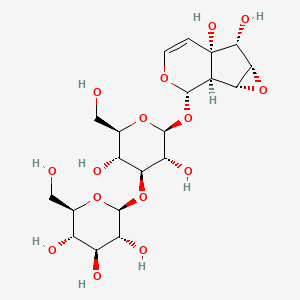
3'-O-beta-Glucopyranosyl-stilbericoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3'-O-beta-Glucopyranosyl-stilbericoside is a natural product found in Thunbergia laurifolia with data available.
Scientific Research Applications
Isolation and Structural Elucidation
- 3'-O-beta-Glucopyranosyl-stilbericoside has been isolated from various plants, contributing to the understanding of plant metabolites. For instance, it was isolated from the aerial part of Thunbergia laurifolia, aiding in structural elucidation based on spectroscopic data (Kanchanapoom, Kasai, & Yamasaki, 2002).
Metabolomics-Oriented Studies
- Metabolomic studies have utilized 3'-O-beta-Glucopyranosyl-stilbericoside, as seen in research on Arabidopsis thaliana for the construction of metabolite standards and chemotaxonomic comparison (Nakabayashi et al., 2009).
Neuroprotective Properties
- Research indicates that similar compounds, like bibenzyl glycosides, have neuroprotective effects, suggesting potential applications of 3'-O-beta-Glucopyranosyl-stilbericoside in neuroprotection. Bibenzyl glycosides have shown to protect human neuroblastoma SH-SY5Y cells from neurotoxicity, which may imply similar protective roles for 3'-O-beta-Glucopyranosyl-stilbericoside (Lee, Sung, & Kim, 2006).
Anti-Inflammatory and Analgesic Effects
- Studies on related glucopyranosides have shown anti-inflammatory and analgesic properties in rodent models, pointing towards possible therapeutic applications of 3'-O-beta-Glucopyranosyl-stilbericoside in these areas (Smiderle et al., 2008).
Enzyme Inhibition and Potential Antidiabetic Activity
- Glucopyranosides are being researched for their enzyme inhibitory effects, with potential implications in antidiabetic treatments. For instance, glycosides from Melaleuca quinquenervia have shown inhibitory effects on vascular contraction, which might be relevant to the study of 3'-O-beta-Glucopyranosyl-stilbericoside in similar contexts (Lee et al., 2002).
Gastroprotective Potential
- In the context of traditional medicine, related glucopyranosides have demonstrated gastroprotective potential, suggesting a possible area of application for 3'-O-beta-Glucopyranosyl-stilbericoside (Gurbuz, Yeşilada, & Ito, 2009).
properties
Product Name |
3'-O-beta-Glucopyranosyl-stilbericoside |
|---|---|
Molecular Formula |
C20H30O15 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[[(1R,2R,4S,5R,6S,10S)-5,6-dihydroxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O15/c21-3-5-8(23)10(25)11(26)18(31-5)34-14-9(24)6(4-22)32-19(12(14)27)35-17-7-13-15(33-13)16(28)20(7,29)1-2-30-17/h1-2,5-19,21-29H,3-4H2/t5-,6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17+,18+,19+,20+/m1/s1 |
InChI Key |
QTNLUBYCQZKKJF-IJCKHTGMSA-N |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H]([C@H]3[C@@H]2O3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES |
C1=COC(C2C1(C(C3C2O3)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Canonical SMILES |
C1=COC(C2C1(C(C3C2O3)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O |
synonyms |
3'-O-beta-glucopyranosyl-stilbericoside 3'-O-GlU-S 3'-O-glucopyranosyl-stilbericoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




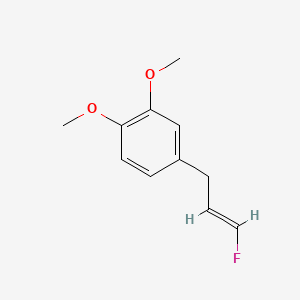
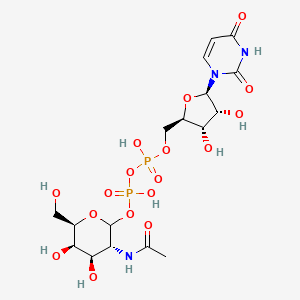
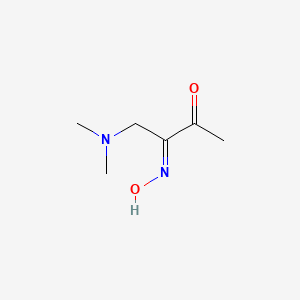
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)
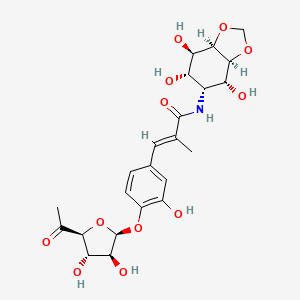
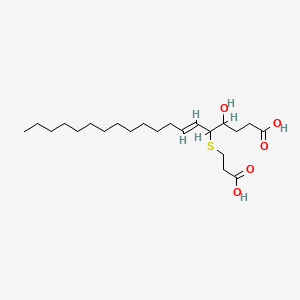
![5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1237787.png)

